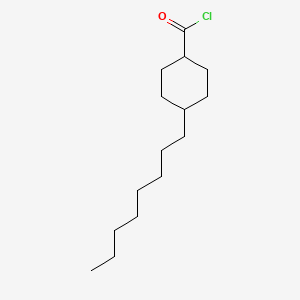
2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran ring fused with a pyridine ring, which is further substituted with a methylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a radiotracer for imaging studies
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6-Methylamino-3-pyridinyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding, depending on the target . The pathways involved can vary, but they generally include signal transduction pathways that lead to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid: Shares a similar pyridine structure but with a boronic acid group instead of a benzofuran ring.
2-[6-(Methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol: Similar structure but with a benzoxazole ring instead of a benzofuran ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential use in various scientific fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C14H12N2O2 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-[6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C14H12N2O2/c1-15-14-5-2-9(8-16-14)13-7-10-6-11(17)3-4-12(10)18-13/h2-8,17H,1H3,(H,15,16) |
Clé InChI |
YOQRASPYXLBVOK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-[chloroacetamido]propyl)imidazole](/img/structure/B8499856.png)







![2-(3,5-Dichlorophenyl)-5,5-dimethyl-[1,3,2]dioxaborinane](/img/structure/B8499911.png)

![5-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8499928.png)
![2,4'-Dichloro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8499939.png)


